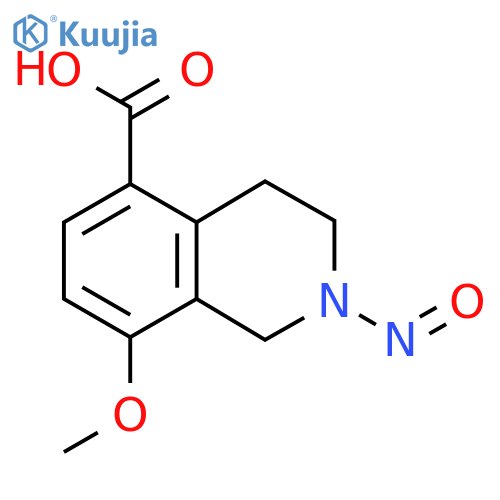Cas no 2624131-93-5 (8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid)
8-メトキシ-2-ニトロソ-1,2,3,4-テトラヒドロイソキノリン-5-カルボン酸は、有機合成化学および医薬品中間体として重要な化合物です。この化合物は、イソキノリン骨格にメトキシ基とニトロソ基が導入された特徴的な構造を持ち、高い反応性と多様な官能基変換の可能性を備えています。特に、ニトロソ基の求電子性を活かした複雑な骨格構築や、カルボン酸部位を起点とする誘導体合成に有用です。また、光反応や酸化還元反応などの特殊な反応条件にも適応可能で、創薬研究や材料科学分野での応用が期待されます。安定性と取り扱いの容易さも利点として挙げられます。

2624131-93-5 structure
商品名:8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2624131-93-5
- EN300-27751833
- 8-methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
- 8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
-
- インチ: 1S/C11H12N2O4/c1-17-10-3-2-8(11(14)15)7-4-5-13(12-16)6-9(7)10/h2-3H,4-6H2,1H3,(H,14,15)
- InChIKey: UFPZPULTFWJUIX-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=C(C(=O)O)C2=C1CN(CC2)N=O
計算された属性
- せいみつぶんしりょう: 236.07970687g/mol
- どういたいしつりょう: 236.07970687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 79.2Ų
8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27751833-0.25g |
8-methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |
2624131-93-5 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-27751833-0.5g |
8-methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |
2624131-93-5 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-27751833-5.0g |
8-methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |
2624131-93-5 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
| Enamine | EN300-27751833-0.05g |
8-methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |
2624131-93-5 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-27751833-2.5g |
8-methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |
2624131-93-5 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-27751833-10.0g |
8-methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |
2624131-93-5 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
| Enamine | EN300-27751833-0.1g |
8-methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |
2624131-93-5 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-27751833-1.0g |
8-methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |
2624131-93-5 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 |
8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid 関連文献
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
2624131-93-5 (8-Methoxy-2-nitroso-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid) 関連製品
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量